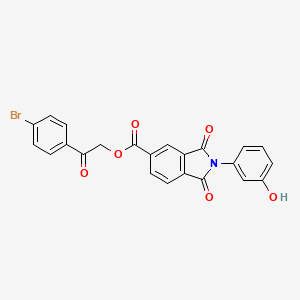

2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Description

This compound features a 1,3-dioxoisoindole core substituted at position 2 with a 3-hydroxyphenyl group and at position 5 with a carboxylate ester. The ester moiety is derived from 2-(4-bromophenyl)-2-oxoethanol, introducing a brominated aromatic system. The molecular formula is inferred as C₂₃H₁₅BrNO₇, with a calculated molecular weight of 497.28 g/mol based on analogous structures . Its structural complexity arises from the conjugated isoindole system and diverse substituents, which may confer unique reactivity and biological activity.

Properties

Molecular Formula |

C23H14BrNO6 |

|---|---|

Molecular Weight |

480.3 g/mol |

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C23H14BrNO6/c24-15-7-4-13(5-8-15)20(27)12-31-23(30)14-6-9-18-19(10-14)22(29)25(21(18)28)16-2-1-3-17(26)11-16/h1-11,26H,12H2 |

InChI Key |

ZDDUSZDMYYVBEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the bromophenyl intermediate: This can be achieved by brominating phenylacetic acid using bromine and mercuric oxide.

Coupling with hydroxyphenyl: The bromophenyl intermediate is then coupled with a hydroxyphenyl derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium cyanide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of cyano derivatives.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds.

Materials Science: It can be used in the development of novel materials with specific electronic properties.

Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl and hydroxyphenyl groups can interact with enzymes and receptors, modulating their activity. The isoindole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-hydroxyphenyl group is electron-donating, contrasting with the nitro () and chloro () substituents, which are electron-withdrawing. This affects electronic density on the isoindole core, influencing reactivity in electrophilic substitution or oxidation reactions .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely increases solubility in polar solvents (e.g., DMSO or ethanol) relative to analogs with hydrophobic groups (e.g., 4-methylphenyl in ). However, the bromine atom may counterbalance this by increasing lipophilicity .

- Stability : The 3-hydroxyphenyl group may render the compound susceptible to oxidative degradation, whereas nitro- or chloro-substituted analogs () are more chemically inert due to electron-withdrawing effects.

Crystallographic and Computational Analysis

Software such as SHELXL () and ORTEP-3 () are critical for structural determination. The target compound’s hydroxyl and bromine substituents may influence crystal packing via hydrogen bonding (OH) and halogen interactions (Br), as seen in related structures . Computational descriptors like Topological Polar Surface Area (TPSA) and XLogP3 (e.g., TPSA = 90 Ų for ) can predict pharmacokinetic behavior, though these values require explicit calculation for the target compound .

Biological Activity

2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound belonging to the isoindole derivatives. It features a bromophenyl group, a hydroxyphenyl group, and a dioxoisoindole moiety. The molecular formula is , with a molecular weight of approximately 492.3 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The intricate arrangement of functional groups in this compound includes carbonyls and an ester linkage, which contribute to its unique chemical properties. The presence of bromine and hydroxyl groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H18BrNO5 |

| Molecular Weight | 492.3 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in organic solvents |

Biological Activity

Preliminary studies suggest that isoindole derivatives exhibit significant biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it may target specific pathways involved in cancer cell growth and survival.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, reducing oxidative stress in biological systems.

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for various enzymes implicated in disease processes.

Case Studies

- Anticancer Effects : A study evaluated the cytotoxic effects of similar isoindole derivatives on various cancer cell lines (e.g., T-24 and PC-3). Results indicated that these compounds could arrest the cell cycle, particularly in the S phase, suggesting a mechanism of action that disrupts DNA synthesis .

- Structure-Activity Relationship (SAR) : Research on isoindole derivatives highlighted that specific substitutions on the phenyl rings significantly affect biological activity. For instance, the presence of electron-withdrawing groups like bromine enhances cytotoxicity compared to unsubstituted analogs .

The proposed mechanisms by which this compound exerts its biological effects include:

- Interference with Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, this compound may induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative damage in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.